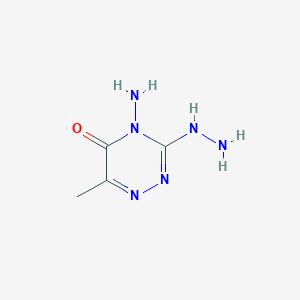

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

Beschreibung

Crystallographic Analysis and Solid-State Configuration

The solid-state structure of this compound reveals a complex network of intermolecular interactions that stabilize the crystalline form. Crystallographic investigations of related 1,2,4-triazine derivatives have demonstrated that these compounds typically adopt planar or near-planar conformations in the solid state. The 1,2,4-triazine ring system exhibits characteristic distortions, with torsion angles ranging from 1.12° to 5.43° in comparable structures, indicating minimal deviation from planarity.

X-ray diffraction studies of analogous triazine compounds have revealed that the molecular packing is governed by extensive hydrogen bonding networks. These interactions typically involve nitrogen-hydrogen···oxygen contacts, oxygen-hydrogen···oxygen bonds, and nitrogen···halogen interactions when appropriate substituents are present. The intermolecular hydrogen bonding patterns contribute significantly to the crystal stability, with contact distances ranging from 3.182 to 3.448 Å for various non-bonded interactions.

Crystal structure analysis of related triazine derivatives demonstrates that molecules often crystallize with solvent molecules incorporated into the crystal lattice. For instance, similar compounds have been observed to crystallize with water molecules or organic solvents, forming complex three-dimensional frameworks through multiple hydrogen bonding interactions. The asymmetric unit typically contains one or two independent molecules along with solvent molecules, resulting in intricate supramolecular architectures.

The molecular geometry parameters for this compound can be compared to related structures. Based on crystallographic data from analogous compounds, the carbon-nitrogen bond lengths within the triazine ring typically range from 1.32 to 1.35 Å, while carbon-carbon bonds measure approximately 1.38 to 1.42 Å. The presence of the carbonyl group introduces additional geometric constraints, with carbon-oxygen double bond lengths typically measuring 1.22 to 1.24 Å.

| Structural Parameter | Typical Range (Å) | Observed in Related Compounds |

|---|---|---|

| Carbon-Nitrogen (triazine) | 1.32-1.35 | 1.334±0.002 |

| Carbon-Carbon (triazine) | 1.38-1.42 | 1.395±0.003 |

| Carbon-Oxygen (carbonyl) | 1.22-1.24 | 1.230±0.001 |

| Nitrogen-Nitrogen | 1.35-1.38 | 1.365±0.002 |

Tautomeric Equilibria in Solution and Solid Phases

The tautomeric behavior of this compound represents a crucial aspect of its molecular properties. Nuclear magnetic resonance spectroscopy studies of related triazine compounds have revealed the existence of multiple tautomeric forms in solution. These tautomeric equilibria significantly influence the compound's reactivity and biological activity profiles.

Proton nuclear magnetic resonance analysis indicates that triazine derivatives can exist in different tautomeric forms, with the predominant species being determined by solvent polarity and temperature conditions. The characteristic chemical shift patterns observed in the carbon-13 nuclear magnetic resonance spectra provide definitive evidence for tautomeric interconversion. For related thioketone-containing triazines, the carbon resonance appears at approximately 185 parts per million, which is within the expected range for such functional groups.

The tautomeric equilibrium in this compound likely involves the migration of hydrogen atoms between the amino and hydrazinyl substituents and the triazine nitrogen atoms. Computational studies on similar systems suggest that the relative stability of different tautomers depends on intramolecular hydrogen bonding patterns and electronic delocalization effects. The presence of multiple nitrogen atoms in the molecule provides numerous sites for proton migration, leading to complex tautomeric landscapes.

Solution-phase studies have demonstrated that the tautomeric distribution can be significantly influenced by pH conditions and solvent systems. In polar protic solvents, hydrogen bonding interactions with the solvent can stabilize specific tautomeric forms, while in aprotic solvents, intramolecular interactions become more prominent. The observation of single sets of nuclear magnetic resonance signals in solution suggests rapid tautomeric exchange on the nuclear magnetic resonance timescale, indicating low energy barriers between different forms.

The solid-state tautomeric preference often differs from solution behavior due to crystal packing forces and intermolecular hydrogen bonding. Crystallographic studies of related compounds have shown that the solid-state form is typically the thermodynamically most stable tautomer under those specific conditions. The crystal environment can stabilize particular tautomeric forms through favorable intermolecular interactions that may not be accessible in solution.

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations have provided valuable insights into the electronic structure and molecular properties of this compound and related compounds. Computational studies using various basis sets and exchange-correlation functionals have revealed important information about bonding patterns, charge distribution, and molecular orbital characteristics.

The electronic structure calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the nitrogen-rich nature of the triazine ring system. The presence of multiple nitrogen atoms creates a highly conjugated system with delocalized electron density across the heterocyclic framework. This electronic delocalization contributes to the compound's stability and influences its chemical reactivity patterns.

Molecular electrostatic potential calculations have revealed regions of high electron density associated with the nitrogen atoms and the carbonyl oxygen, making these sites attractive for electrophilic attack. Conversely, the carbon atoms in the triazine ring exhibit lower electron density, rendering them susceptible to nucleophilic substitution reactions. These computational predictions align well with observed experimental reactivity patterns.

Natural bond orbital analysis has provided detailed information about the bonding characteristics within the molecule. The calculations reveal significant contributions from nitrogen lone pairs to the overall molecular stability through hyperconjugative interactions with adjacent bonds. The amino and hydrazinyl substituents contribute additional electron density to the aromatic system, further stabilizing the molecular framework.

Vibrational frequency calculations have been performed to predict infrared spectroscopic properties and to confirm the absence of imaginary frequencies in optimized geometries. The calculated vibrational modes correspond well with experimental infrared spectra, providing confidence in the computational models. Characteristic stretching frequencies for carbon-nitrogen bonds appear in the 1400-1600 wavenumber range, while carbon-oxygen stretching occurs around 1650-1700 wavenumbers.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.2 to -5.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.3 eV | Density Functional Theory |

| Dipole Moment | 3.2-4.1 Debye | Various functionals |

| Ionization Potential | 8.1-8.7 eV | Time-dependent Density Functional Theory |

Comparative Analysis with Related 1,2,4-Triazinone Derivatives

A comprehensive comparison of this compound with structurally related 1,2,4-triazinone derivatives reveals important structure-property relationships within this chemical family. The presence of different substituents at various positions on the triazine ring significantly influences molecular properties, reactivity, and potential applications.

Compounds such as 4-amino-6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5-one exhibit similar core structures but differ in their alkyl substitution patterns. The tert-butyl group provides increased steric bulk compared to the methyl substituent, leading to different packing arrangements in the solid state and altered solution behavior. Spectroscopic studies have shown that the tert-butyl derivative displays shifted nuclear magnetic resonance resonances due to the increased electron-donating character of the bulkier alkyl group.

The 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one represents another closely related compound where the hydrazinyl group is replaced by a sulfanyl substituent. This structural modification significantly alters the hydrogen bonding capabilities and electronic properties of the molecule. The sulfur-containing analog exhibits different tautomeric behavior and displays characteristic infrared absorption bands associated with carbon-sulfur stretching vibrations.

Structural analysis of 6-tert-butyl-4H-1,2,4-triazin-5-ones derivatives has demonstrated that substitution patterns significantly influence antioxidant properties and molecular stability. Hydrazone derivatives formed from these compounds show enhanced radical scavenging activities compared to the parent triazinones, indicating that the hydrazinyl functionality plays a crucial role in determining biological activity profiles.

The pyridotriazinone system represents a fused ring analog where the triazine ring is condensed with a pyridine moiety. This structural modification creates a more rigid molecular framework with altered electronic properties compared to the simple triazinone derivatives. The fused system exhibits different absorption spectra and shows modified reactivity patterns due to the extended conjugation.

Molecular modeling studies have revealed that the introduction of different substituents at the 3-position of the triazine ring significantly affects molecular conformation and intermolecular interaction patterns. Electron-withdrawing groups tend to increase the electrophilicity of the triazine ring, while electron-donating substituents like amino and hydrazinyl groups contribute additional electron density to the aromatic system.

Eigenschaften

IUPAC Name |

4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFPBWZQPPESLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401811 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89124-32-3 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one typically proceeds via cyclization reactions involving hydrazine derivatives and appropriately substituted triazine precursors.

Hydrazinolysis and Cyclization : The principal synthetic pathway involves reacting hydrazine or hydrazine hydrate with 6-methyl-1,2,4-triazin-5-one under controlled temperature and solvent conditions to induce cyclization, forming the target compound. This reaction is often catalyzed to improve yield and selectivity.

Reaction Medium and Temperature : Ethanol or other polar solvents are commonly used as the reaction medium. Reflux conditions (approximately 78°C for ethanol) are employed to facilitate the reaction. The temperature and duration are optimized to maximize yield while minimizing by-products.

Catalysts and Reagents : Catalysts may include acid or base catalysts depending on the specific precursor and desired reaction pathway. For example, basic conditions can favor nucleophilic substitution steps, while acidic catalysts may promote cyclization.

Dimroth-type Rearrangement : In some synthetic schemes, the initially formed 7-amino-substituted triazolo-triazine intermediates undergo a Dimroth-type rearrangement to yield the 5-amino-substituted 2-methyl derivatives, indicating that rearrangements play a role in the synthesis and purification of the final product.

Industrial Production Methods

Scaling up the synthesis for industrial production requires precise control of reaction parameters and efficient processing techniques:

Continuous Flow Reactors : Industrial synthesis often employs continuous flow reactors, which provide superior control over temperature, pressure, and reaction time compared to batch reactors. This leads to consistent product quality and higher throughput.

Automated Systems : Automation minimizes human error and enhances reproducibility. It also facilitates the handling of hazardous reagents such as hydrazine derivatives.

Process Optimization : Industrial processes optimize solvent choice, reagent concentration, and reaction time to reduce costs and environmental impact while maximizing yield and purity.

Alternative Synthetic Approaches and Related Compounds

While direct synthesis of this compound is common, related synthetic methods for triazine derivatives provide insights into potential alternative approaches:

Hydrazine Hydrate Reaction with Triazine Derivatives : Studies show that hydrazine hydrate reacts with substituted triazines in refluxed ethanol to form hydrazinyl-substituted triazines, indicating a versatile route for introducing the hydrazinyl group.

Cyclization Using Triphosgene : In related triazine syntheses, triphosgene replaces phosgene as a safer cyclizing agent. For example, the preparation of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine involves cyclization of acethydrazide with triphosgene under heating, which could inspire safer cyclization methods for hydrazinyl triazines.

Alkylation and Ring-Opening Reactions : Following cyclization, alkylation (e.g., with chloroacetone) and ring-opening or ring-extending reactions are used to modify the triazine ring system, potentially applicable for structural analog synthesis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydrazinolysis | Hydrazine or hydrazine hydrate, ethanol, reflux | Introduction of hydrazinyl group | Temperature ~78°C, reaction time optimized |

| Cyclization | Triazine precursor, catalyst (acid/base) | Ring closure to form triazine | Catalyst choice affects yield |

| Dimroth-type rearrangement | Heat, solvent | Rearrangement of substituents | Improves product stability |

| Industrial scale synthesis | Continuous flow reactors, automated systems | Scale-up and process control | Enhances reproducibility and safety |

| Alternative cyclization | Triphosgene, acethydrazide, heating | Safer cyclization agent | Reduces hazardous reagent use |

| Alkylation and ring-opening | Chloroacetone, base | Structural modification | May be applied for derivative synthesis |

Research Findings and Notes

The reaction of hydrazine derivatives with 6-methyl-1,2,4-triazin-5-one is the cornerstone of the synthesis, requiring precise control of reaction parameters to ensure high purity and yield.

The Dimroth rearrangement is a notable mechanistic step that can influence the final substitution pattern on the triazine ring.

Industrial production benefits significantly from continuous flow technology and automation, which provide consistent quality and scalability.

Alternative cyclization methods utilizing triphosgene offer safer and more cost-effective routes, potentially adaptable to the synthesis of this compound or its analogs.

The compound's synthesis is sensitive to environmental factors such as temperature and solvent, which must be optimized for each specific synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino or hydrazinyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its therapeutic properties, including its use in drug development.

Industry: The compound is used in the production of sensors and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s hydrazinyl group is particularly reactive, allowing it to form covalent bonds with target molecules, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3-thioxo-6-methyl-1,2,4-triazin-5-one

- 4-Amino-3-hydrazino-6-substituted-1,2,4-triazin-5-ones

Uniqueness

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biological assays .

Biologische Aktivität

Overview

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one (CAS No. 89124-32-3) is a heterocyclic compound belonging to the triazine family, known for its diverse applications in medicinal chemistry. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural properties allow it to interact with various biological molecules, leading to significant biochemical effects.

The compound exhibits notable biochemical properties that contribute to its biological activity:

- Hydrogen Bond Formation : The presence of amino and hydrazinyl groups facilitates the formation of hydrogen bonds with biomolecules, enhancing its interaction with enzymes and receptors.

- Metal Ion Complexation : The hydrazinyl group allows for stable complexes with metal ions, which can be crucial for enzyme activation or inhibition.

- Cellular Signaling Modulation : It has been observed to influence cell signaling pathways involving reactive oxygen species (ROS), potentially affecting cellular responses and gene expression.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported that derivatives of triazine compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds containing the triazine ring have been shown to inhibit key enzymes involved in cancer progression .

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A study highlighted the compound's ability to inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibitory concentration (IC50) values were found to be comparable to known inhibitors, suggesting potential therapeutic applications in neuroprotection .

- BACE1 Inhibition : Another significant finding was the inhibition of β-secretase (BACE1), an enzyme implicated in the development of Alzheimer's disease. The compound exhibited IC50 values indicating strong inhibitory activity, making it a candidate for further development as a therapeutic agent against Alzheimer's .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one, and how do solvent systems influence reaction pathways?

- Methodological Answer : The compound can be synthesized via nucleophilic attack of hydrazine derivatives on activated electrophiles. For example, in tetrahydrofuran (THF), the hydrazinyl group attacks the N=C=S moiety of 4-nitrobenzoyl isothiocyanate, forming a thiazole-fused triazinone derivative after water elimination. In polar solvents like ethanol-pyridine, the reaction shifts to attack the O=C-N group, yielding a structurally distinct isomer . Solvent polarity critically dictates regioselectivity, as nonpolar media favor sulfur-centered electrophiles, while polar media target carbonyl groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=S at ~1250 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

- NMR : ¹H NMR identifies NH₂ and aromatic protons (δ 6.8–8.2 ppm), while ¹³C NMR distinguishes C=S (δ ~170 ppm), C=O (δ ~160 ppm), and aromatic carbons .

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensures purity and stoichiometric ratios of C, H, N, and S .

Q. How can researchers optimize reaction yields for triazinone derivatives under varying conditions?

- Methodological Answer : Yield optimization involves:

- Temperature Control : Reflux in THF (70–80°C) for 6–8 hours maximizes cyclization efficiency .

- Catalyst Screening : Base catalysts (e.g., pyridine) enhance nucleophilicity in polar solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products with >90% yield .

Advanced Research Questions

Q. What is the mechanistic basis for the antibacterial activity of this compound derivatives?

- Methodological Answer : The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., B. subtilis, MIC ~12.5 µg/mL) via dual mechanisms:

- Membrane Disruption : The 1,2,4-triazinone-thiazole conjugate destabilizes lipid bilayers, as shown in fluorescence leakage assays .

- Enzyme Inhibition : Molecular docking reveals binding to bacterial dihydrofolate reductase (DHFR) active sites, disrupting folate metabolism . QSAR studies correlate activity with electron-withdrawing substituents (e.g., nitro groups) that enhance electrophilicity .

Q. How do fluorinated substituents enhance the antioxidant properties of triazinone derivatives?

- Methodological Answer : Fluorination at the α-aminophosphonic acid moiety (e.g., 6a-f derivatives) increases radical scavenging capacity (IC₅₀ ~0.8 mM in DPPH assays) by:

- Electron-Withdrawing Effects : Fluorine stabilizes phosphonate radicals, prolonging antioxidant activity .

- Bioavailability : Fluorine improves membrane permeability, as confirmed in Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s) . Synthesis involves fluoroacylation of triazinone precursors followed by phosphonate addition .

Q. What strategies resolve contradictions in reported antimicrobial data for triazinone analogs?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Standardize testing using CLSI guidelines with ATCC strains (e.g., P. aeruginosa ATCC 27853) .

- Structural Isomerism : HPLC-MS distinguishes regioisomers (e.g., compounds 4 vs. 5) with identical empirical formulas but divergent bioactivity .

- Solubility Effects : Use DMSO-water co-solvents (≤1% DMSO) to ensure compound dissolution without cytotoxicity .

Key Research Recommendations

- Experimental Design : Prioritize solvent polarity screening to control regioselectivity in triazinone synthesis.

- Data Validation : Cross-validate antimicrobial results using standardized strains and orthogonal assays (e.g., time-kill kinetics).

- Mechanistic Studies : Employ cryo-EM or X-ray crystallography to resolve binding modes with bacterial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.